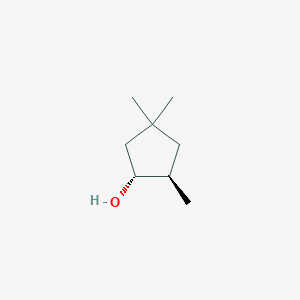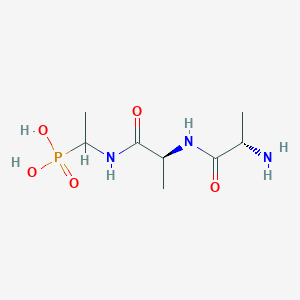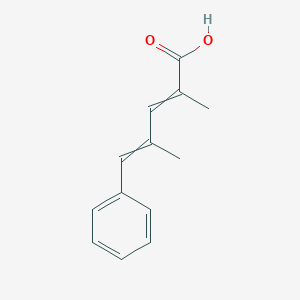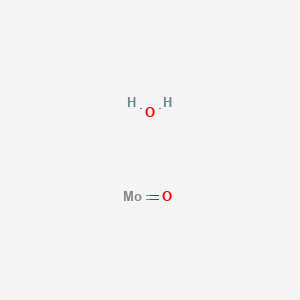![molecular formula C18H13NO B14607263 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- CAS No. 58975-20-5](/img/structure/B14607263.png)
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- is a tricyclic compound that belongs to the pyrroloindole family. This compound is known for its unique structural motif, which is found in many biologically active natural products and drug candidates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- can be achieved through a domino palladium-catalyzed reaction. This method involves the reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives. The key role of the features of the 1,3-dicarbonyls on the reaction outcome has been explored, and the employment of 2-methylcyclohexan-1,3-dione as the dicarbonyl source allows further challenging indole nucleus functionalizations .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale palladium-catalyzed cyclization reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, 1,3-dicarbonyl derivatives, and bases such as potassium carbonate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include various polysubstituted derivatives of 3H-Pyrrolo[1,2-a]indol-3-one. These derivatives can exhibit a wide range of biological activities, making them valuable for medicinal chemistry research .
科学的研究の応用
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimalarial, antitumor, antiviral, and psychotropic properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimalarial activity is attributed to its ability to inhibit the growth of the Plasmodium falciparum parasite .
類似化合物との比較
Similar Compounds
Similar compounds include:
2,3-Dihydro-1H-pyrrolo[1,2-a]indole: Known for its antimalarial and antitumor activities.
6-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: Exhibits psychotropic properties.
1,2-Dihydropyrrolo[3,4-b]indol-3-one: Used in the synthesis of complex organic molecules
Uniqueness
3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl- is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for medicinal chemistry research .
特性
CAS番号 |
58975-20-5 |
|---|---|
分子式 |
C18H13NO |
分子量 |
259.3 g/mol |
IUPAC名 |
3-methyl-4-phenylpyrrolo[1,2-a]indol-1-one |
InChI |
InChI=1S/C18H13NO/c1-12-11-16(20)19-15-10-6-5-9-14(15)17(18(12)19)13-7-3-2-4-8-13/h2-11H,1H3 |
InChIキー |
JDFGQVWTDFKNRN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N2C1=C(C3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)


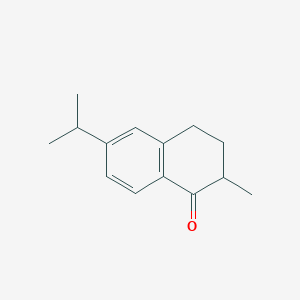
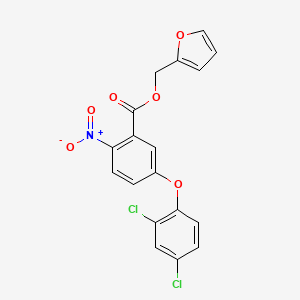

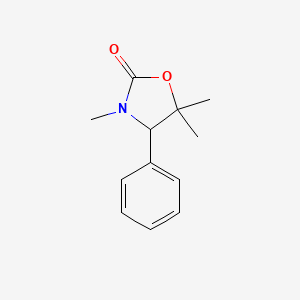
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
